(R)-4-(2-Iodoethyl)-2,2-dimethyl-[1,3]dioxolane (R)-4-(2-Iodoethyl)-2,2-dimethyl-[1,3]dioxolane
Brand Name: Vulcanchem
CAS No.: 165657-74-9
VCID: VC0063459
InChI: InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m1/s1
SMILES: CC1(OCC(O1)CCI)C
Molecular Formula: C7H13IO2
Molecular Weight: 256.083

(R)-4-(2-Iodoethyl)-2,2-dimethyl-[1,3]dioxolane

CAS No.: 165657-74-9

Cat. No.: VC0063459

Molecular Formula: C7H13IO2

Molecular Weight: 256.083

* For research use only. Not for human or veterinary use.

(R)-4-(2-Iodoethyl)-2,2-dimethyl-[1,3]dioxolane - 165657-74-9

Specification

CAS No. 165657-74-9
Molecular Formula C7H13IO2
Molecular Weight 256.083
IUPAC Name (4R)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
Standard InChI InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m1/s1
Standard InChI Key BABASTDSXZONTL-ZCFIWIBFSA-N
SMILES CC1(OCC(O1)CCI)C

Introduction

Chemical Identification and Structure

(R)-4-(2-Iodoethyl)-2,2-dimethyl- dioxolane is a chiral organoiodine compound containing a five-membered dioxolane ring with geminal dimethyl substitution at the 2-position and an iodoethyl chain at the 4-position with defined (R)-stereochemistry. The compound possesses significant synthetic utility due to its stereogenic center and reactive iodo functionality.

Basic Chemical Information

ParameterValue
Chemical Name(R)-4-(2-Iodoethyl)-2,2-dimethyl- dioxolane
CAS Registry Number98095-37-5
Molecular FormulaC₇H₁₃IO₂
Molecular Weight256.084 g/mol
European Community (EC) Number831-245-9
Nikkaji NumberJ2.873.497B
InChI KeyBABASTDSXZONTL-UHFFFAOYSA-N

The structure features a cyclic acetal (dioxolane) that effectively protects a 1,2-diol functionality, with an iodoethyl sidechain that provides a reactive handle for further transformations . The stereochemistry at the C-4 position is critical for applications in asymmetric synthesis, differentiating it from its enantiomeric counterpart.

Physical and Chemical Properties

The physical and chemical properties of (R)-4-(2-Iodoethyl)-2,2-dimethyl- dioxolane are important for its handling, storage, and application in organic synthesis procedures. While specific data for this compound is somewhat limited in the available literature, the compound is generally characterized as follows:

Physical Properties

As a liquid at room temperature, the compound possesses characteristic properties that can be extrapolated from similar dioxolane derivatives. By comparing with related compounds such as 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane, which has a similar structure but with bromine instead of iodine, we can make reasonable estimates of certain properties .

PropertyDescription/Value
Physical StateColorless to pale yellow liquid at room temperature
SolubilitySoluble in common organic solvents (chloroform, THF, ethers); poorly soluble in water
StabilityLight sensitive; should be stored in amber containers
ChiralitySpecific rotation [α]D depends on enantiomeric purity

The physical properties are influenced by both the dioxolane ring system, which contributes to its polarity, and the iodoalkyl substituent, which affects its reactivity and stability.

Synthesis and Preparation

The preparation of (R)-4-(2-Iodoethyl)-2,2-dimethyl- dioxolane typically involves multi-step synthetic routes starting from chiral precursors. Several approaches have been documented in the literature.

From (R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane

One common synthetic route begins with (R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, which is readily available and serves as a convenient chiral precursor . The hydroxyl group is converted to an iodide using standard iodination conditions:

  • Reaction with iodine in the presence of triphenylphosphine and imidazole in an appropriate solvent (typically THF or DCM)

  • Alternative approach using methyl iodide and sodium iodide in acetone (Finkelstein reaction conditions)

From Protected Glycerol Derivatives

Another approach involves the use of glycerol-derived starting materials, as suggested by related patents on dioxolane synthesis. For example, patent CN102558132A describes solvent-free green synthesis methods for similar dioxolane derivatives, which could potentially be adapted for the synthesis of the target compound .

The synthesis typically follows this general scheme:

  • Protection of glycerol with acetone to form the dioxolane ring

  • Functionalization of the primary hydroxyl group

  • Conversion to iodide via nucleophilic substitution

Use in Total Synthesis

Documentation of the compound's use in synthetic pathways provides insight into its preparation and handling. For example, in a paper by Boatman et al., the compound was used as a synthetic intermediate:

"(R)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (R-7, 10.0 g, 39.1 mmol) was added as a solution in THF (30 mL). The reaction was slowly warmed to rt and..."

This excerpt confirms the compound's synthetic utility and provides context for its scale of use in research applications.

Applications in Organic Synthesis

(R)-4-(2-Iodoethyl)-2,2-dimethyl- dioxolane serves as a valuable chiral building block in organic synthesis, particularly in the construction of complex molecules with defined stereochemistry.

Role in Natural Product Synthesis

The compound has been employed in the synthesis of bioactive natural products. One documented example is its use in the synthesis of (-)-Galiellalactone, a fungal metabolite with potential biological activity . As described in the literature:

"(-)-Galiellalactone (1), a fungal metabolite isolated from the ascomycetes Galiella rufa strain A75-86 and A111-95, is a selective and potent inhibitor of interleukin-6 (IL-6) signalling in HepG2 cells."

The enantiomerically pure iododioxolane serves as an essential intermediate in establishing the correct stereochemistry in such complex natural products.

Use in Medicinal Chemistry

The compound has applications in medicinal chemistry as a building block for the synthesis of potential therapeutic agents. Research has indicated its utility in the synthesis of compounds with various biological activities:

  • In the construction of cyclopropyl derivatives as potential receptor ligands

  • As a precursor in the synthesis of chiral heterocycles with biological activity

  • For the introduction of specific stereochemistry in drug candidate molecules

Synthetic Transformations

The iodoethyl functionality serves as a versatile handle for various synthetic transformations:

TransformationProduct TypeApplication
Nucleophilic substitutionAlkylated productsIntroduction of various functional groups
Elimination reactionsAlkenesCreation of unsaturated systems
Metal-catalyzed couplingC-C bond formationSynthesis of complex carbon frameworks
Radical reactionsFunctionalized productsConstruction of challenging structural motifs

This reactivity profile makes the compound particularly valuable in complex molecule synthesis where stereochemical control is essential.

Hazard CodeHazard StatementWarning Category
H302Harmful if swallowedWarning: Acute toxicity, oral
H312Harmful in contact with skinWarning: Acute toxicity, dermal
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H332Harmful if inhaledWarning: Acute toxicity, inhalation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

These classifications indicate that the compound requires careful handling with appropriate personal protective equipment .

Recommended Precautionary Measures

Based on similar compounds and standard laboratory practices for organoiodine compounds, the following precautionary measures are recommended:

  • Use appropriate personal protective equipment including gloves, eye protection, and lab coat

  • Handle in a well-ventilated area or fume hood

  • Avoid skin contact, inhalation, or ingestion

  • Store in tightly closed containers away from light and heat

  • Dispose of waste according to local regulations for halogenated organic compounds

SupplierPurityPack Sizes AvailableLead TimeShips From
Enamine US95%100 mg to 5 g2 daysUnited States
SIA Enamine95%100 mg to 2.5 g3 daysLatvia
Enamine Ltd95%100 mg to 10 g5 daysUkraine
A2B Chem95%50 mg to 1 g12 daysUnited States

Pricing varies significantly based on quantity, with prices ranging from approximately €192 for 100 mg to €2,512 for 10 g (as of 2024 pricing) .

Product Identifiers

When ordering from commercial sources, the following identifiers can be used to ensure the correct compound is obtained :

  • CAS Number: 98095-37-5

  • MDL Number: MFCD11099967

  • Catalog Numbers: Various including A1138785, AV34223, CS-0263641, EN300-88571

Related Compounds and Derivatives

Understanding the relationship between (R)-4-(2-Iodoethyl)-2,2-dimethyl- dioxolane and structurally similar compounds provides context for its reactivity and applications.

Stereoisomers

The (S)-enantiomer, (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 67987-67-1), possesses the opposite configuration at the C-4 stereocenter . The distinct stereochemistry can lead to different outcomes in asymmetric synthesis applications.

Halogen Variants

Structurally related compounds with different halogen atoms include:

  • 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 89942-18-7): The bromo analog with similar reactivity but different leaving group characteristics

  • Non-halogenated precursors such as (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 14347-78-5): Useful starting materials for the synthesis of the iodo derivative

Other Structural Analogs

Related dioxolane structures with different substitution patterns include:

  • 2-(2-Bromoethyl)-1,3-dioxolane (CAS: 18742-02-4): A simpler dioxolane without the dimethyl substituents and different position of the bromoethyl group

  • 2-(2-Iodoethyl)-1,3-dioxolane-4-methanol (CAS: 104-08-5): Contains an additional hydroxymethyl group with potential for further functionalization

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